molecular formula C14H14N2O3S2 B2459004 (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 300378-02-3

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2459004
CAS No.: 300378-02-3
M. Wt: 322.4
InChI Key: ASJDYFRNZCVOGU-FLIBITNWSA-N
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Description

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene moiety, and a propanamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone This intermediate then undergoes cyclization with α-haloketones to yield the thiazolidinone ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in treating inflammatory diseases and liver injuries.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Modulating Receptors: It may interact with cellular receptors to modulate immune responses.

    Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione: Similar structure but lacks the propanamide group.

    (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one: Similar structure but differs in the position of the carbonyl group.

Uniqueness

(Z)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to the presence of the propanamide group, which may contribute to its distinct biological activities and potential applications. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-19-10-4-2-9(3-5-10)8-11-13(18)16(14(20)21-11)7-6-12(15)17/h2-5,8H,6-7H2,1H3,(H2,15,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJDYFRNZCVOGU-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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